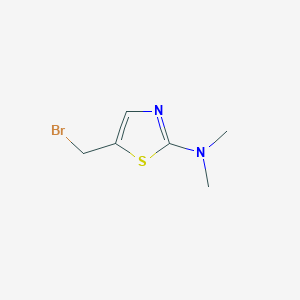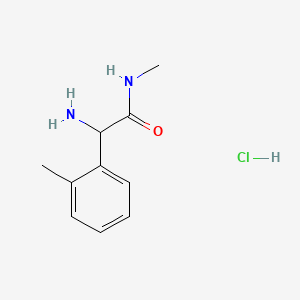
2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride typically involves the reaction of 2-methylphenylacetic acid with methylamine and ammonium chloride. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-methyl-2-phenylacetamide hydrochloride: This compound is similar in structure but lacks the methyl group on the phenyl ring.
2-amino-N-(2-methylphenyl)acetamide hydrochloride: This compound is similar but does not have the N-methyl group.
Uniqueness
2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-amino-N-methyl-2-(2-methylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-5-3-4-6-8(7)9(11)10(13)12-2;/h3-6,9H,11H2,1-2H3,(H,12,13);1H |
InChI Key |
KSLWVLFESWDNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


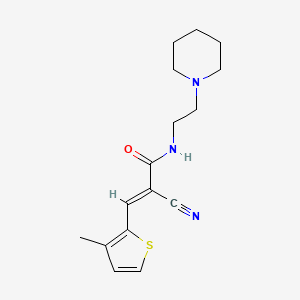
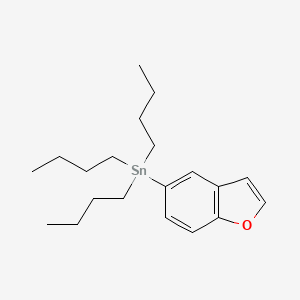
![{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B13552558.png)

![rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B13552566.png)
![Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate](/img/structure/B13552572.png)
![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)
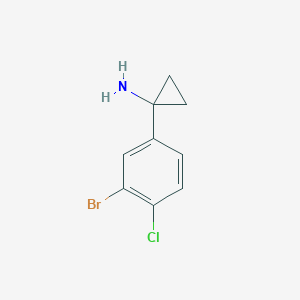
![1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)
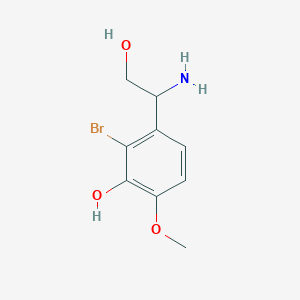
![hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13552605.png)
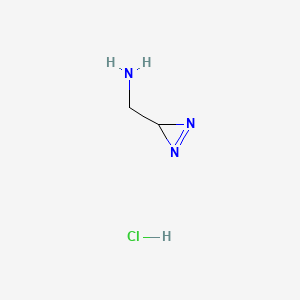
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13552620.png)
